molecular formula C20H15FO2S B2866302 S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate CAS No. 882073-29-2

S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate

Cat. No.: B2866302
CAS No.: 882073-29-2
M. Wt: 338.4
InChI Key: FIDFIHQEYQMZOK-NTUHNPAUSA-N
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Description

S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate: is an organic compound with the molecular formula C20H15FO2S It is characterized by the presence of a fluorophenyl group, a methoxy-naphthyl group, and a propenethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxy-1-naphthylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the methoxy group can be replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), electrophiles (alkyl halides).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties can enhance the performance of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • S-(4-chlorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate
  • S-(4-bromophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate
  • S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate

Comparison: Compared to its analogs, S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets. This makes it distinct from other similar compounds, which may have different substituents such as chlorine, bromine, or methyl groups.

Properties

IUPAC Name

S-(4-fluorophenyl) (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO2S/c1-23-19-12-6-14(17-4-2-3-5-18(17)19)7-13-20(22)24-16-10-8-15(21)9-11-16/h2-13H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDFIHQEYQMZOK-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=CC(=O)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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